molecular formula C14H23F2NO4 B1377584 1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate CAS No. 1334416-35-1

1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate

Cat. No.: B1377584
CAS No.: 1334416-35-1
M. Wt: 307.33 g/mol
InChI Key: XCKXLFSCXBEANV-UHFFFAOYSA-N
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Description

1-tert-butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C14H23F2NO4 and a molecular weight of 307.34 g/mol. This compound is characterized by its intricate structure, which includes a piperidine ring substituted with various functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a suitable di-ester precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-tert-butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

1-tert-butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate is unique due to its specific structural features, such as the presence of fluorine atoms and the tert-butyl group. Similar compounds include other piperidine derivatives, such as 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate and 1-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate. These compounds differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-6-20-10(18)13(5)7-8-17(9-14(13,15)16)11(19)21-12(2,3)4/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKXLFSCXBEANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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